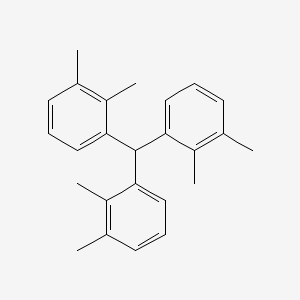
1,1',1''-Methanetriyltris(2,3-dimethylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) is an organic compound with a complex structure, consisting of three 2,3-dimethylbenzene groups attached to a central methane carbon. This compound is part of the larger family of aromatic hydrocarbons, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) typically involves the reaction of 2,3-dimethylbenzene with a suitable methanetriyl source under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,3-dimethylbenzene reacts with a methanetriyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) follows similar principles but with optimized conditions for higher yield and purity. The process involves large-scale reactors with precise temperature and pressure control, ensuring the efficient conversion of reactants to the desired product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation: The methyl groups on the benzene rings can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The compound can be reduced to form more saturated hydrocarbons, although this is less common due to the stability of the aromatic rings.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are used to introduce nitro groups.
Sulfonation: Sulfuric acid or oleum is used to introduce sulfonic acid groups.
Halogenation: Halogens such as chlorine or bromine, often in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Major Products
Nitration: Nitro derivatives of 1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene).
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated derivatives.
Oxidation: Carboxylic acids or aldehydes.
科学研究应用
1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific aromatic properties.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique electronic properties.
作用机制
The mechanism of action of 1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) in chemical reactions involves the interaction of its aromatic rings with electrophiles or nucleophiles. The delocalized π-electrons in the benzene rings make them susceptible to electrophilic attack, leading to various substitution reactions. The methyl groups can also influence the reactivity of the compound by donating electron density to the aromatic system, making it more reactive towards electrophiles.
相似化合物的比较
Similar Compounds
1,1’,1’'-Methanetriyltris(2-methylbenzene): Similar structure but with different substitution patterns on the benzene rings.
1,1’,1’'-Methanetriyltris(3-methylbenzene): Another isomer with methyl groups in different positions.
1,1’,1’'-Methanetriyltris(4-methylbenzene): Similar compound with methyl groups in the para position.
Uniqueness
1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) is unique due to the specific positioning of the methyl groups, which can significantly influence its chemical reactivity and physical properties. The presence of multiple methyl groups in close proximity can lead to steric hindrance, affecting the compound’s behavior in various chemical reactions.
属性
CAS 编号 |
190023-09-7 |
|---|---|
分子式 |
C25H28 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
1-[bis(2,3-dimethylphenyl)methyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C25H28/c1-16-10-7-13-22(19(16)4)25(23-14-8-11-17(2)20(23)5)24-15-9-12-18(3)21(24)6/h7-15,25H,1-6H3 |
InChI 键 |
SDPYKRMNLCCYKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(C2=CC=CC(=C2C)C)C3=CC=CC(=C3C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


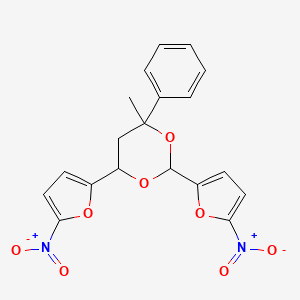
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)

![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
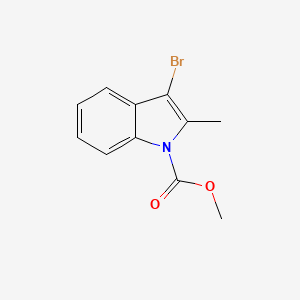
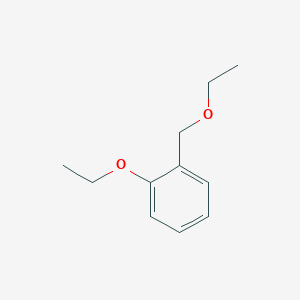
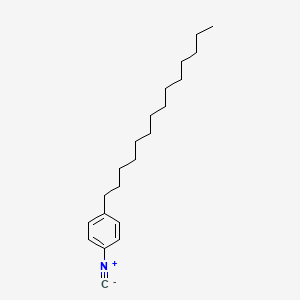
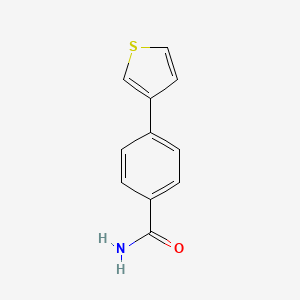


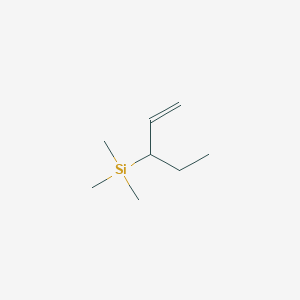
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
